molecular formula C12H18OSi B14585601 2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane CAS No. 61209-31-2

2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane

Cat. No.: B14585601
CAS No.: 61209-31-2
M. Wt: 206.36 g/mol
InChI Key: TYXVYTMYCNVGJM-UHFFFAOYSA-N
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Description

2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane is an organosilicon compound that features a unique oxasilolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane typically involves the reaction of 4-methylphenylmagnesium bromide with ethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the oxasilolane ring to a silane derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silane derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a component in biomedical devices.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane involves its interaction with various molecular targets. The oxasilolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules or catalyze specific reactions. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-phenyl-1,2-oxasilolane
  • 2-Methyl-2-(4-methylphenyl)-1,2-oxasilolane
  • 2-Ethyl-2-(4-chlorophenyl)-1,2-oxasilolane

Uniqueness

2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

61209-31-2

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

IUPAC Name

2-ethyl-2-(4-methylphenyl)oxasilolane

InChI

InChI=1S/C12H18OSi/c1-3-14(10-4-9-13-14)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3

InChI Key

TYXVYTMYCNVGJM-UHFFFAOYSA-N

Canonical SMILES

CC[Si]1(CCCO1)C2=CC=C(C=C2)C

Origin of Product

United States

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